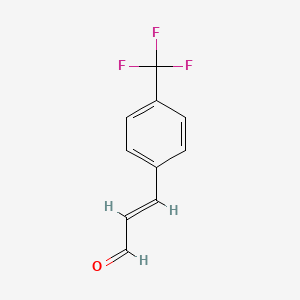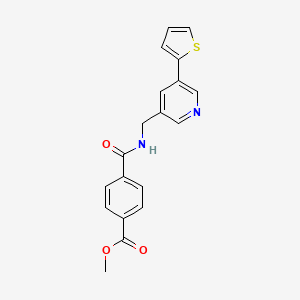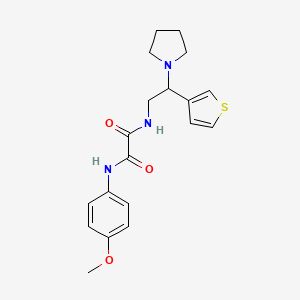![molecular formula C22H18N2OS2 B2928628 (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone CAS No. 370844-48-7](/img/structure/B2928628.png)
(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thiophene ring, a tetrahydrothieno ring, and a quinolin ring, all connected in a specific arrangement. The compound also contains an amino group and a phenyl group .Chemical Reactions Analysis
Thiophene derivatives have been synthesized from enaminones via reactions with different nucleophiles and electrophiles . The reactivity of enaminones is due to their ambident nucleophilicity and electrophilicity .Scientific Research Applications
Antibacterial Activity
Compounds containing thiophene rings have been shown to exhibit excellent antibacterial activities against both Gram-positive and Gram-negative bacteria . The presence of specific substituents can enhance this activity.
Antimicrobial Properties
Thiophene derivatives are known for their antimicrobial effects. The compound may be researched for potential use as an antimicrobial agent due to its thiophene content .
Analgesic and Anti-inflammatory Uses
Thiophene derivatives also display analgesic and anti-inflammatory properties. This compound could be investigated for its efficacy in pain relief and reducing inflammation .
Antihypertensive Effects
Some thiophene derivatives have antihypertensive activities. Research could explore the potential of this compound in managing high blood pressure .
Antitumor Activity
The antitumor properties of thiophene derivatives make them candidates for cancer research. This compound might be studied for its ability to inhibit tumor growth .
Corrosion Inhibition
Thiophene compounds are used as inhibitors of corrosion of metals. The compound could be applied in material science to protect metals from corrosion .
Material Science Applications
Due to the presence of thiophene, this compound might be utilized in the fabrication of light-emitting diodes (LEDs) or other electronic materials .
Medicinal Chemistry
Given its complex structure, this compound could serve as a key intermediate in medicinal chemistry for synthesizing advanced compounds with diverse biological effects .
Future Directions
Thiophene-based compounds have shown promise in various fields, particularly in medicinal chemistry. They have been proven to be effective drugs in the current disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
Thiophene-based analogs, such as the compound , have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, some thiophene-based drugs are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological and physiological functions . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .
properties
IUPAC Name |
(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c23-19-18-17(16-11-6-12-26-16)14-9-4-5-10-15(14)24-22(18)27-21(19)20(25)13-7-2-1-3-8-13/h1-3,6-8,11-12H,4-5,9-10,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWBKHURAAPEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=CC=C4)N)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)
![4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2928546.png)

![3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2928549.png)

![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2928552.png)
![isopropyl 2-(2-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2928554.png)


![N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2928558.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2928564.png)
